molecular formula C19H12Cl2N4OS B2917469 3-amino-N-(3,5-dichlorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 445267-47-0

3-amino-N-(3,5-dichlorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B2917469
CAS RN: 445267-47-0
M. Wt: 415.29
InChI Key: COAPWMGOQUPWPZ-UHFFFAOYSA-N
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Description

3-amino-N-(3,5-dichlorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C19H12Cl2N4OS and its molecular weight is 415.29. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiproliferative Activity

This compound belongs to a class known for its antiproliferative properties, specifically targeting the phospholipase C enzyme. Researchers have explored structure-activity relationships by modifying key functional groups within this class. Modifications at certain positions have been found to either eliminate or significantly enhance antiproliferative activity (van Rensburg et al., 2017).

Chemical Synthesis and Derivatives

The compound and its derivatives have been synthesized through various methods, contributing to the development of novel heterocyclic compounds. For example, synthesis strategies have led to the creation of pyrido and pyrimidinyl derivatives, showcasing the compound's versatility as a precursor for further chemical modifications (Bakhite et al., 2005).

Biological Activities

Research into the biological activities of derivatives of this compound has highlighted its potential in various applications. Some derivatives have shown antianaphylactic activity, indicating potential for therapeutic use in allergic reactions (Wagner et al., 1993). Additionally, unique synthesis routes have led to dimeric derivatives with moderate yields, expanding the chemical space for further biological evaluation (Stroganova et al., 2019).

Applications in Dyeing and Antimicrobial Activities

The synthesis of novel heterocyclic aryl monoazo organic compounds, including derivatives of the compound, has been explored for applications in dyeing polyester fibers. These compounds have shown promising antimicrobial and antitumor activities, demonstrating their multifunctional potential beyond anticancer applications (Khalifa et al., 2015).

Mechanism of Action

Target of Action

The primary target of 3-amino-N-(3,5-dichlorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is most likely Cyclin-Dependent Kinase 8 (CDK8) . CDK8 is a protein kinase that plays a crucial role in regulating gene expression, cell cycle progression, and cell proliferation.

Mode of Action

The compound interacts with its target, CDK8, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition disrupts the normal function of CDK8, leading to changes in gene expression and cell cycle progression.

Pharmacokinetics

Based on its chemical structure, it is predicted to have a logp of 43 at 22℃ and pH7 , suggesting it may have good lipid solubility and potential for oral bioavailability.

properties

IUPAC Name

3-amino-N-(3,5-dichlorophenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N4OS/c20-11-7-12(21)9-13(8-11)24-18(26)17-16(22)14-1-2-15(25-19(14)27-17)10-3-5-23-6-4-10/h1-9H,22H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAPWMGOQUPWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC(=CC(=C3)Cl)Cl)N)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.